molecular formula C14H20ClNO2 B5810153 4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine

4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine

Cat. No. B5810153
M. Wt: 269.77 g/mol
InChI Key: DQRGXWAATLFBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine, also known as cloperastine, is a morpholine derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits antitussive, anti-inflammatory, and antiallergic properties, making it a promising drug candidate for the treatment of respiratory disorders.

Mechanism of Action

Cloperastine acts as a selective antagonist of the histamine H1 receptor and the muscarinic M1 receptor. By blocking these receptors, it inhibits the release of inflammatory mediators and reduces airway hyperresponsiveness, leading to the suppression of cough and other respiratory symptoms.
Biochemical and Physiological Effects
Cloperastine has been shown to exhibit a number of biochemical and physiological effects. It inhibits the release of inflammatory mediators such as histamine, leukotrienes, and cytokines, and reduces airway hyperresponsiveness. It also suppresses the cough reflex by acting on the central nervous system.

Advantages and Limitations for Lab Experiments

Cloperastine has several advantages for lab experiments, including its well-defined mechanism of action, high selectivity for its target receptors, and low toxicity. However, its limited solubility in water and potential for interaction with other drugs may pose challenges in experimental design.

Future Directions

There are several future directions for research on 4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine. These include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other respiratory disorders, and the exploration of its mechanisms of action in greater detail. Additionally, further studies are needed to evaluate its safety and efficacy in clinical settings.

Synthesis Methods

Cloperastine can be synthesized through a multistep process starting from 2-chloro-4,6-dimethylphenol. The first step involves the conversion of 2-chloro-4,6-dimethylphenol to 2-(2-chloro-4,6-dimethylphenoxy)ethylamine using ethylene oxide and sodium hydroxide. This intermediate is then reacted with morpholine in the presence of a catalyst to yield 4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine.

Scientific Research Applications

Cloperastine has been extensively studied for its potential therapeutic applications in respiratory disorders such as cough, asthma, and bronchitis. It has been shown to exhibit antitussive, anti-inflammatory, and antiallergic properties, making it a promising drug candidate for the treatment of these conditions.

properties

IUPAC Name

4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-11-9-12(2)14(13(15)10-11)18-8-5-16-3-6-17-7-4-16/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRGXWAATLFBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197047
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]morpholine

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